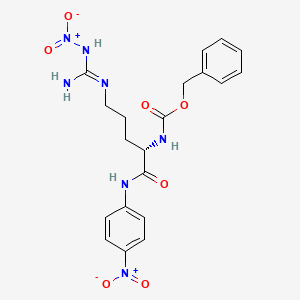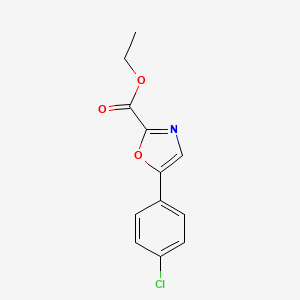
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine is an organic compound known for its high hole mobility, making it a valuable material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photodetectors . It is a white powder or crystalline substance with a molecular formula of C46H46N2 and a molecular weight of 626.87 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine can be synthesized through a phase transfer catalyzed interfacial polycondensation reaction. This involves the reaction of bisphenol monomers with adipoyl chloride in the presence of a phase transfer catalyst . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the compound is produced using high-purity sublimed materials to ensure a purity greater than 99.5% . The sublimation process involves heating the compound to its sublimation point, allowing it to transition directly from a solid to a gas, and then condensing it back into a solid form.
Análisis De Reacciones Químicas
Types of Reactions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Halogenated derivatives are the main products.
Aplicaciones Científicas De Investigación
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine has a wide range of applications in scientific research :
Chemistry: Used as a hole transport material in OLEDs due to its high hole mobility.
Biology: Employed in the development of organic photodetectors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance organic electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its high hole mobility, which facilitates the efficient transport of positive charges in electronic devices . In OLEDs, it acts as a hole transport layer, improving the efficiency and stability of the device. The molecular targets include the electron transport layers and the emissive layers in the device structure .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
- 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
- 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane
Uniqueness
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine stands out due to its high hole mobility and its ability to simplify the structure of OLEDs by reducing the number of organic layers required . This makes it a more efficient and cost-effective material compared to its counterparts.
Propiedades
Fórmula molecular |
C32H34N2 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]cyclohexyl]phenyl]aniline |
InChI |
InChI=1S/C32H34N2/c1-24-6-14-28(15-7-24)33-30-18-10-26(11-19-30)32(22-4-3-5-23-32)27-12-20-31(21-13-27)34-29-16-8-25(2)9-17-29/h6-21,33-34H,3-5,22-23H2,1-2H3 |
Clave InChI |
NSAIEWNSTRFQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oleic acid-[9,10-3H]](/img/structure/B1641182.png)


![1-Methoxy-4-[(E)-2-(4-methoxyphenyl)pent-2-en-3-yl]benzene](/img/structure/B1641196.png)




![tert-butyl 9-fluoro-3,4-dihydro-[1,4]diazepino[6,7,1-hi]indole-2(1H)-carboxylate](/img/structure/B1641227.png)


![2,5-Dioxopyrrolidin-1-YL N-{N-[(2-isopropyl-1,3-thiazol-4-YL)methyl]-N-methylcarbamoyl}-L-valinate](/img/structure/B1641233.png)
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1641244.png)
![(2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid;hydrochloride](/img/structure/B1641246.png)
